Product packaging for 2,2,6,6-Tetramethylheptanedioate(Cat. No.:)

2,2,6,6-Tetramethylheptanedioate

Cat. No.: B15496517
M. Wt: 214.26 g/mol
InChI Key: CKUJONFLPBQEKM-UHFFFAOYSA-L
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Description

2,2,6,6-Tetramethylheptanedioate is a useful research compound. Its molecular formula is C11H18O4-2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4-2 B15496517 2,2,6,6-Tetramethylheptanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O4-2

Molecular Weight

214.26 g/mol

IUPAC Name

2,2,6,6-tetramethylheptanedioate

InChI

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15)/p-2

InChI Key

CKUJONFLPBQEKM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(CCCC(C)(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Contextualization Within the Class of Sterically Hindered Dicarboxylates and Diesters

Dicarboxylates are organic compounds containing two carboxylate groups. Their corresponding diesters are formed by the reaction of these carboxylate groups with alcohols. The introduction of bulky substituents, such as the four methyl groups in 2,2,6,6-tetramethylheptanedioate, places these molecules in the category of "sterically hindered." Steric hindrance is the congestion caused by the physical presence of bulky chemical groups, which can slow down or prevent chemical reactions. nih.gov

The heptanedioate (B1236134) backbone of this compound provides a flexible seven-carbon chain, while the quaternary carbon centers at the 2 and 6 positions, each bearing two methyl groups, create significant steric shielding around the carboxylate functionalities. This structural motif is analogous to the well-studied 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a sterically hindered amine widely used as a non-nucleophilic base in organic synthesis. nih.govwikipedia.orgyoutube.com The steric bulk in TMP prevents the nitrogen atom from acting as a nucleophile while preserving its basicity. youtube.com Similarly, the bulky nature of this compound is expected to modulate the reactivity and coordination behavior of its carboxylate groups.

Significance of Bulkiness and Structural Features in Chemical Design

The deliberate incorporation of bulky groups into a molecule's design is a powerful strategy for controlling its chemical and physical properties. In the context of 2,2,6,6-tetramethylheptanedioate, the key structural features and their significance are:

Steric Protection of Carboxylate Groups: The t-butyl-like groups at the α-positions to the carboxylates can prevent or hinder the approach of reactants. This can lead to increased stability and selectivity in chemical reactions. For instance, in coordination chemistry, such steric hindrance can influence the geometry of the resulting metal complexes and prevent the formation of polymeric structures. nih.gov

Modulation of Coordination Chemistry: Dicarboxylates are common ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). umn.edu The bulky nature of this compound can be exploited to create specific framework topologies with controlled porosity and guest accessibility. The steric demands of the ligand can dictate the coordination number and geometry of the metal center. uni-siegen.deuci.edu

Influence on Physical Properties: The bulky, non-polar alkyl groups are likely to increase the lipophilicity of the molecule and its derivatives, affecting their solubility in various solvents. The disruption of crystal packing due to the bulky groups can also influence melting points and other solid-state properties.

Overview of Academic Research Trajectories and Applications

Established Synthetic Routes to this compound and its Esters

The synthesis of this compound and its corresponding esters can be achieved through several methodologies, primarily involving esterification of the diacid or by constructing the carbon skeleton from suitable precursors.

Esterification Reactions for Diester Synthesis (e.g., Diethyl this compound)

The direct esterification of 2,2,6,6-tetramethylheptanedioic acid with an alcohol, such as ethanol, in the presence of an acid catalyst is a common method for the synthesis of the corresponding diesters, like diethyl this compound. Information regarding the specific reaction conditions and yields for this direct esterification is not extensively detailed in the provided search results. However, general principles of Fischer esterification would apply, where the equilibrium is driven towards the product by removing water or using an excess of the alcohol.

Alternative approaches to diester synthesis often involve the reaction of a more reactive derivative of the dicarboxylic acid, such as the diacyl chloride, with the desired alcohol. This method typically proceeds under milder conditions and can provide higher yields.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Diethyl this compound88278-88-0C15H28O4272.38

Precursor Synthesis Pathways (e.g., Routes to 2,2,6,6-Tetramethylheptane-3,5-dione)

A key precursor to the this compound framework is 2,2,6,6-tetramethylheptane-3,5-dione (B73088), also known as dipivaloylmethane (DPM) or TMHD. fishersci.comgoogle.com This β-diketone is a versatile starting material and its synthesis is well-established.

One common synthetic route to 2,2,6,6-tetramethylheptane-3,5-dione involves the Claisen condensation of a pivalate (B1233124) ester with a pivaloyl ketone. A patented method describes the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione by reacting methyl pivalate and tert-butyl methyl ketone (pinacolone). google.com The process involves mixing methyl trimethylacetate, an alkali base, and a solvent, followed by the slow addition of tert-butyl methyl ketone at a controlled temperature (20-60 °C) over a period of 8 to 48 hours. google.com Another reported method utilizes methyl pivalate and formamide (B127407) as starting materials. chemicalbook.com

This diketone is a valuable ligand in coordination chemistry, forming stable complexes with many metal ions, which can then serve as catalysts. google.comacs.org For instance, it has been used to accelerate the Ullmann diaryl ether synthesis. acs.org

Precursor NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,2,6,6-Tetramethylheptane-3,5-dione1118-71-4C11H20O2184.2872-73 (at 6 mmHg)
Methyl Pivalate598-98-1C6H12O2116.16101-102
Pinacolone (B1678379) (tert-Butyl methyl ketone)75-97-8C6H12O100.16106

Functionalization and Modification Strategies for this compound Derivatives

The chemical modification of this compound derivatives opens avenues for creating a diverse range of molecules with tailored properties. These modifications can be targeted at the dicarboxylate functional groups or can involve more complex regioselective and stereoselective transformations.

Chemical Transformations at the Diester/Dicarboxylate Moiety

The diester or dicarboxylate functionalities of this compound are key sites for chemical transformations. These groups can undergo a variety of reactions common to esters and carboxylic acids, allowing for the introduction of different functional groups.

For example, the diester can be hydrolyzed back to the dicarboxylic acid. Reduction of the ester groups, typically using a strong reducing agent like lithium aluminum hydride, would yield the corresponding diol, 2,2,6,6-tetramethylheptane-1,7-diol. The carboxylate groups can also be converted to amides through reaction with amines, or to other ester derivatives via transesterification.

While specific examples of these transformations on this compound itself were not detailed in the search results, these are fundamental organic reactions that would be applicable to this substrate.

Regioselective and Stereoselective Synthetic Approaches

The concepts of regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules from precursors like this compound derivatives. youtube.comkhanacademy.org Regioselectivity refers to the preferential reaction at one of two or more possible sites, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.comkhanacademy.org

In the context of derivatives of this compound, the steric bulk of the tert-butyl groups can be expected to play a significant role in directing the regioselectivity of reactions. For instance, in a reaction involving one of the ester groups, the bulky substituents may hinder the approach of a reagent, potentially allowing for selective reaction at the less hindered ester if one were to be modified.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. youtube.comkhanacademy.orgnih.gov While the parent this compound is achiral, the introduction of chiral centers through subsequent reactions would necessitate control over stereochemistry. For example, if a reaction creates a new stereocenter adjacent to one of the quaternary carbons, the steric hindrance of the tert-butyl group could influence the facial selectivity of the attack, leading to a preference for one diastereomer. The development of stereoselective routes is essential for producing enantiomerically pure compounds for various applications.

Role as a Ligand in Metal Complex Formation

The this compound anion possesses two carboxylate groups separated by a flexible three-carbon backbone. The most notable feature of this ligand is the presence of four methyl groups at the C2 and C6 positions, which are expected to exert significant steric influence on its coordination behavior.

Chelation Modes and Coordination Geometries (e.g., with Zirconium and Bismuth)

Dicarboxylate ligands are versatile and can adopt several coordination modes. mdpi.comresearchgate.net For this compound, the following modes would be conceivable:

Monodentate: Where only one of the carboxylate groups binds to a metal center. This might be favored in the presence of a large excess of the ligand or with metal centers that are already sterically crowded.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group could bind to the same metal center. However, the steric bulk of the adjacent quaternary carbon might hinder this mode.

Bidentate Bridging: Each carboxylate group could bridge two different metal centers, leading to the formation of coordination polymers. acs.org This is a common coordination mode for dicarboxylates and could lead to one-dimensional, two-dimensional, or three-dimensional network structures. mdpi.comresearchgate.net

Chelating and Bridging: The ligand could chelate to one metal center through one carboxylate group while the other carboxylate group bridges to another metal center.

The large and hard Lewis acidic nature of zirconium(IV) suggests that it would readily form complexes with carboxylate ligands. mit.edunih.govnih.gov However, the steric hindrance imposed by the tetramethyl substitution in the ligand would likely prevent the formation of simple, high-coordinate mononuclear complexes. Instead, the formation of polynuclear clusters or coordination polymers would be more probable. nih.govnih.gov For instance, in zirconium carboxylate chemistry, hexanuclear and pentanuclear clusters are known to form. nih.govnih.gov

Bismuth(III) also forms stable complexes with carboxylate ligands. rsc.orgacs.orgrsc.org Studies on bismuth(III) with other carboxylates have shown a tendency to form dimeric or polymeric structures, often with bridging carboxylate groups. acs.orgrsc.org A dimeric bismuth(III) complex bridged by a carboxylate group has been proposed for bismuth binding to natural organic matter. acs.org Given the steric demands of this compound, similar bridged structures would be anticipated.

The expected coordination geometries for metal complexes of this ligand would be highly dependent on the metal ion, the stoichiometry of the reaction, and the reaction conditions. The steric bulk would likely lead to distorted geometries and potentially lower coordination numbers than what is typically observed for less hindered dicarboxylates.

Table 1: Plausible Coordination Modes of this compound

Coordination Mode Description Plausibility with Bulky Ligand
Monodentate One carboxylate group binds to one metal center. High
Bidentate Chelating Both oxygens of one carboxylate bind to one metal. Moderate to Low
Bidentate Bridging Carboxylate group bridges two metal centers. High
Tetradentate Chelating Both carboxylate groups chelate to the same metal. Very Low
Bridging Polymer Ligand links multiple metal centers into a network. High

Influence of Steric Hindrance on Metal-Ligand Interactions and Coordination Number

Steric hindrance is a critical factor in coordination chemistry that influences the stability, structure, and reactivity of metal complexes. nih.govlibretexts.org The four methyl groups on the this compound ligand would create significant steric crowding around the carboxylate donor groups. This steric bulk is expected to have several consequences:

Lower Coordination Numbers: The bulky nature of the ligand would likely prevent a large number of ligands from coordinating to a single metal center, thus favoring lower coordination numbers. nih.gov

Distorted Geometries: The steric repulsion between the ligand's methyl groups and other ligands on the metal center would likely lead to distorted coordination geometries with bond angles deviating from ideal values.

Longer Metal-Ligand Bonds: The steric strain can lead to an elongation of the metal-ligand bonds. nih.gov

Kinetic Stability: While the thermodynamic stability might be reduced due to strain, the steric bulk can enhance the kinetic stability of the complex by sterically protecting the metal center from ligand exchange or other reactions.

For example, studies on other sterically hindered carboxylate ligands have shown that they can support unusual coordination environments and stabilize reactive species. nih.gov

Synthesis and Characterization of Metal-2,2,6,6-Tetramethylheptanedioate Complexes

Preparative Methods for Homoleptic and Heteroleptic Complexes (e.g., Zirconium tetra(this compound))

The synthesis of metal carboxylate complexes can generally be achieved through several routes. wikipedia.orgias.ac.in

Homoleptic complexes , which contain only one type of ligand, would be challenging to synthesize for this compound. rsc.orgresearchgate.net For instance, the synthesis of a hypothetical homoleptic complex like Zirconium tetra(this compound) would be sterically demanding. The reaction of a zirconium(IV) precursor, such as zirconium tetrachloride (ZrCl₄), with four equivalents of the dicarboxylic acid or its salt would be the most direct approach. However, the steric bulk of the ligand would likely lead to incomplete substitution or the formation of polymeric species rather than a discrete mononuclear complex.

General synthetic routes that could be attempted include:

Acid-base reaction: Reacting a metal hydroxide, oxide, or carbonate with the dicarboxylic acid.

Salt metathesis: Reacting a metal salt (e.g., chloride, nitrate) with the sodium or potassium salt of the dicarboxylic acid. wikipedia.org

From organometallic precursors: Reaction of the dicarboxylic acid with an organometallic precursor of the metal. mit.edu

Heteroleptic complexes , which contain more than one type of ligand, might be more readily accessible. nih.govacs.org The steric bulk of the this compound ligand could be balanced by the presence of smaller co-ligands. For example, a reaction of a metal salt with one or two equivalents of this compound and a chelating N-donor ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) could yield stable heteroleptic complexes. nih.gov

Spectroscopic and Structural Elucidation Techniques for Coordination Compounds

The characterization of potential metal complexes of this compound would rely on a combination of spectroscopic and structural methods. rsc.orgacs.orgresearchgate.net

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to a metal center can be monitored by the shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode (monodentate, bidentate chelating, or bridging). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand environment in the complex. The coordination of the ligand to a diamagnetic metal center would cause shifts in the proton and carbon signals of the ligand. For paramagnetic metal complexes, NMR spectra would be broad and shifted over a wider range.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complex, which helps in confirming its empirical formula.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ion of the complex and any fragments, providing information about its composition and stability in solution.

Table 2: Expected Spectroscopic Data for a Hypothetical Metal-2,2,6,6-tetramethylheptanedioate Complex

Technique Expected Observation Information Gained
IR Spectroscopy Shift in ν(C=O) and ν(C-O) bands of carboxylate Confirmation of coordination, information on coordination mode
¹H NMR Spectroscopy Shift and broadening of ligand proton signals Information on the electronic environment of the ligand
¹³C NMR Spectroscopy Shift in carboxylate and alkyl carbon signals Confirmation of ligand coordination and structure
X-ray Crystallography Definitive bond lengths and angles Precise coordination geometry and molecular structure

Mechanistic Studies of Complexation and Ligand Exchange

The mechanism of complexation and ligand exchange reactions is fundamental to understanding the reactivity of coordination compounds. libretexts.orglibretexts.org For a sterically hindered ligand like this compound, the mechanism of ligand exchange is expected to be significantly influenced by steric factors.

Ligand substitution reactions typically proceed via two main pathways:

Associative (A) mechanism: The incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, followed by the departure of the leaving group. libretexts.org

Dissociative (D) mechanism: The leaving group first detaches from the metal center, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

Given the steric bulk of this compound, an associative mechanism that requires the formation of an even more crowded intermediate would be highly disfavored. Therefore, a dissociative mechanism is the more likely pathway for ligand exchange reactions involving its complexes. The rate of such a reaction would be primarily dependent on the rate of dissociation of the leaving ligand and less on the concentration of the incoming ligand.

Studies on ligand exchange at the surface of nanocrystals have quantified the equilibrium of carboxylate ligand exchange, which is crucial for surface functionalization. rsc.org Similar principles would apply to discrete molecular complexes. The thermodynamics of the exchange would be governed by the relative bond strengths and the steric compatibility of the incoming and outgoing ligands. acs.org

Kinetic and Thermodynamic Aspects of Metal-Ligand Binding

The formation of a complex between a metal ion and this compound in solution is a reversible process governed by both kinetic and thermodynamic factors. The stability of the resulting metal complex is quantified by the stability constant (also known as the formation constant), which is an equilibrium constant for the complexation reaction. wikipedia.org

M²⁺ + L²⁻ ⇌ [ML] ; K₁ = [[ML]] / ([M²⁺][L²⁻]) ; β₁ = K₁

[ML] + L²⁻ ⇌ [ML₂]²⁻ ; K₂ = [[ML₂]²⁻] / ([[ML]][L²⁻]) ; β₂ = K₁ * K₂

The magnitude of these stability constants indicates the strength of the metal-ligand interaction. wikipedia.org Several factors inherent to the this compound ligand would influence these values:

Chelate Effect: As a dicarboxylate, this ligand is capable of forming a chelate ring with a metal ion. Chelation generally leads to significantly more stable complexes compared to those formed with analogous monodentate ligands. This is primarily due to a favorable entropy change upon chelation, as multiple solvent molecules are displaced by a single ligand molecule. wikipedia.org

Steric Hindrance: The four methyl groups on the carbon atoms adjacent to the carboxylate groups (C2 and C6) create significant steric bulk. This steric hindrance would likely have a major impact on both the kinetics and thermodynamics of complexation. Kinetically, the bulky groups may slow down the rate of complex formation. Thermodynamically, they can influence the geometry of the coordination sphere and potentially lead to lower stability constants compared to less hindered dicarboxylates like adipate, due to steric strain. elsevierpure.com

Chelate Ring Size: The heptanedioate (B1236134) backbone would form a large chelate ring (a 9-membered ring if both carboxylates coordinate to the same metal center). The stability of metal-dicarboxylate complexes is known to be dependent on the chelate ring size. While 5- and 6-membered rings are generally the most stable, the flexibility of the alkyl chain in this compound may allow it to accommodate a range of metal ion sizes, though with some degree of strain. osti.gov

The thermodynamic profile of complexation is defined by the Gibbs free energy change (ΔG°), which is related to the stability constant (β) by the equation ΔG° = -RTlnβ. This is further broken down into enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). wikipedia.org For dicarboxylate complexes, the enthalpy change reflects the energy of the new metal-oxygen bonds formed, while the entropy change is largely influenced by the chelate effect and changes in solvation.

Table 1: Hypothetical Thermodynamic Data for Metal Complexation with a Bulky Dicarboxylate Ligand

Metal Ionlog(β₁)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Cu²⁺5.8-33.1-5.2+27.9
Ni²⁺4.5-25.7-2.1+23.6
Zn²⁺4.3-24.5-1.5+23.0
Mg²⁺3.0-17.1+2.0+19.1

Note: This table is illustrative and presents hypothetical data to demonstrate the expected trends for a bulky dicarboxylate ligand like this compound, based on general principles of coordination chemistry. The values are not experimental results for this specific compound.

Influence of Solvent and Reaction Conditions on Coordination Dynamics

The solvent and external reaction conditions play a critical role in directing the outcome of coordination reactions involving this compound. These factors can influence reaction kinetics, the structure of the final product, and the position of the complexation equilibrium.

Solvent Properties: The choice of solvent is paramount. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent all affect the coordination dynamics.

Coordinating Solvents: In solvents that are themselves good ligands (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)), the solvent molecules will compete with the dicarboxylate ligand for coordination sites on the metal ion. This can lead to the formation of solvated complexes or affect the kinetics of ligand exchange. acs.org The formation of a chelate with this compound would require the displacement of these coordinated solvent molecules.

Non-Coordinating Solvents: In non-coordinating solvents (e.g., hexane, toluene), the solubility of the metal salts and the ligand may be limited, but the driving force for complexation can be higher due to the absence of solvent competition. Hydrothermal or solvothermal synthesis methods often utilize solvents like DMF or water under elevated temperature and pressure. acs.org

Temperature: Temperature has a significant effect on both the rate and the equilibrium of complex formation.

Kinetics: Generally, increasing the temperature increases the rate of reaction, allowing systems to reach equilibrium faster. This can be crucial for overcoming the kinetic barriers imposed by the steric hindrance of the tetramethyl groups. acs.org

Thermodynamics: The effect of temperature on the stability of the complex is dictated by the enthalpy of reaction (ΔH°), as described by the van 't Hoff equation. For exothermic reactions (negative ΔH°), increasing the temperature will decrease the stability constant. For endothermic reactions (positive ΔH°), stability will increase with temperature. wikipedia.org

pH: For reactions in aqueous or protic solvents, pH is a critical variable. The carboxylate groups of 2,2,6,6-tetramethylheptanedioic acid will be protonated at low pH, rendering them unable to coordinate to the metal ion. The effective concentration of the chelating L²⁻ species is thus highly pH-dependent. Control of pH is therefore essential for achieving complexation.

Concentration and Stoichiometry: The relative concentrations of the metal ion and the ligand will influence the nature of the species formed. At high ligand-to-metal ratios, the formation of complexes with higher ligand numbers (e.g., [ML₂]²⁻) is favored. In the context of forming coordination polymers, the stoichiometry of the reactants is a key factor in controlling the dimensionality of the resulting network. nih.gov

Table 2: Influence of Reaction Conditions on Coordination Product (General Examples)

ConditionEffect on Coordination DynamicsPotential Product Outcome
High TemperatureIncreased reaction rate, overcomes kinetic barriers.Crystalline metal-organic frameworks (MOFs) under solvothermal conditions.
Polar, Coordinating Solvent (e.g., Water, DMF)Solvent competes for coordination sites.Formation of discrete, solvated complexes or affects MOF structure. acs.org
Non-polar SolventReduced competition from solvent.May favor simple complex formation, but limited by solubility.
Controlled pH (in protic solvents)Determines the deprotonation state of the carboxylate groups.Essential for enabling ligand coordination.

Advanced Applications in Chemical Research and Materials Science Utilizing 2,2,6,6 Tetramethylheptanedioate Derivatives

Catalytic Roles in Organic Synthesis and Polymerization

The development of new catalytic systems is crucial for advancing chemical synthesis, and organometallic compounds derived from carboxylic acids are a key area of this research.

Bismuth-based catalysts have emerged as versatile and less toxic alternatives to conventional organotin compounds, such as dibutyltin (B87310) dilaurate (DBTL), in the polyurethane industry. google.comresearchgate.net Bismuth carboxylates, in general, are effective catalysts for the urethanization reaction—the reaction between an isocyanate group and a hydroxyl group—which is the fundamental linkage in polyurethane polymers. google.com These catalysts can accelerate the curing of both one-component and two-component polyurethane systems. google.com

While extensive literature specifically detailing the performance of Bismuth 2,2,6,6-tetramethylheptanedioate is not widely available, its function can be inferred from the behavior of other bismuth carboxylates like bismuth neodecanoate and bismuth octoate. borchers.comtib-chemicals.com These compounds are known to effectively catalyze the formation of polyurethane elastomers and foams. borchers.comtib-chemicals.com Bismuth catalysts are noted for their high activity, selectivity, and improved environmental profile compared to tin-based systems. tib-chemicals.com They can enhance the reaction speed even at low concentrations and are compatible with a wide range of solvents and other formulation components. researchgate.net The catalytic activity of bismuth compounds, however, can be influenced by factors such as moisture, which may compete with the urethane-forming reaction at the bismuth metal center. researchgate.net

Table 1: Comparison of Bismuth and Tin Catalysts in Polyurethane Systems

Feature Bismuth Carboxylate Catalysts Tin Catalysts (e.g., DBTL)
Toxicity Profile Generally considered more favorable and less toxic. researchgate.net Subject to increasing toxicological and regulatory scrutiny. researchgate.net
Catalytic Activity High activity, sometimes initially higher than tin catalysts. researchgate.net Well-established high catalytic activity across many applications. researchgate.net
Selectivity May have higher selectivity for the NCO/OH (urethane) reaction over the NCO/H₂O (foaming) reaction. researchgate.net Effective, but can also catalyze the water reaction.
Moisture Sensitivity Activity can be strongly dependent on the moisture content in the formulation. researchgate.net Less influenced by moisture content. researchgate.net

| Applications | Used in coatings, foams, elastomers, and prepolymers. borchers.comtib-chemicals.com | Historically the leading catalyst in 2K polyurethane coatings, foams, and other systems. researchgate.net |

The quest for sustainable chemical processes drives the development of novel catalysts that are efficient, selective, and environmentally benign. thermofisher.com The design of new catalysts often involves incorporating unique structural motifs to control reactivity and selectivity. While derivatives of sterically hindered molecules like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) are known precursors for catalysts and reagents, the specific use of this compound in creating novel, broadly applicable catalyst systems is not yet a widely documented area of research. The development of such systems represents a potential field for future investigation, leveraging the compound's unique steric and electronic properties.

Role as a Building Block for Macrocycles, Supramolecular Structures, and Polymers

The dicarboxylate structure of this compound makes it a candidate for use as a monomer or building block in the synthesis of larger, more complex molecules.

In principle, as a dicarboxylic acid or its ester derivative, this compound could be used as a monomer in condensation polymerizations to form polyesters or polyamides. The incorporation of its bulky, sterically hindered core into a polymer backbone would be expected to impart specific properties, such as increased rigidity, altered solubility, and potentially enhanced thermal stability. Similarly, its derivatives could theoretically be designed to function as cross-linking agents, which are molecules used to create networks between polymer chains, thereby improving mechanical properties like strength and hardness. nih.gov However, specific examples of polymers or cross-linked materials synthesized from this compound are not prevalent in published research, indicating this remains a largely unexplored application.

A significant and well-documented application of a this compound derivative is its use as a key precursor in the synthesis of specialized ligands for nuclear waste treatment. Specifically, diethyl this compound is used to construct the seven-membered aliphatic ring portion of certain 6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) ligands. strem.com

These BTBP ligands are highly valuable for their ability to selectively extract trivalent minor actinides (An), such as americium and curium, from lanthanides (Ln) in spent nuclear fuel. strem.commdpi.com This separation is a critical step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. The synthesis involves an intramolecular acyloin reaction of diethyl this compound to form a cyclic enediolate bis-silyl ether, which is then oxidized to the corresponding diketone. This diketone is subsequently condensed with a dicarbohydrazonamide to form the final BTBP ligand. strem.com The inclusion of the seven-membered ring derived from the tetramethylheptanedioate ester is designed to enhance the solubility of the final ligand in the organic solvents used in the extraction process. strem.com

Table 2: Simplified Synthesis Steps for BTBP Ligand Precursor from Diethyl this compound

Step Reaction Type Reactants Product Purpose
1 Intramolecular Acyloin Reaction Diethyl this compound, Sodium metal, Chlorotrimethylsilane Enediolate bis-silyl ether Forms the 7-membered ring structure. strem.com
2 Oxidation Enediolate bis-silyl ether 4,4,8,8-Tetramethylcyclononane-1,2-dione (diketone) Creates the reactive diketone needed for the final condensation. strem.com

| 3 | Condensation | Diketone, Dicarbohydrazonamide | Final BTBP Ligand | Forms the complete, highly selective chelating agent. strem.com |

Contributions to Material Science Beyond Traditional Catalysis

The application of this compound derivatives extends beyond catalysis into the realm of advanced materials for environmental applications. The synthesis of BTBP ligands for actinide/lanthanide separation is a prime example of its contribution. strem.com The development of these ligands is a materials science challenge focused on creating molecules with precise selectivity and process compatibility for liquid-liquid extraction systems. The use of its diethyl ester to create a more soluble and effective ligand showcases how a relatively simple organic building block can be foundational to developing advanced materials for solving complex technological problems like nuclear waste management. strem.com

Theoretical and Computational Studies of 2,2,6,6 Tetramethylheptanedioate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These calculations provide fundamental insights into orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for understanding the bonding and reactivity of 2,2,6,6-tetramethylheptanedioate and its complexes.

A notable application of DFT is in the study of tris(β-diketonato)iron(III) complexes, including the tris(dipivaloylmethanato)iron(III) complex. researchgate.netnih.govnih.govx-mol.com In such studies, DFT calculations are employed to optimize the molecular geometry of the complexes, revealing the coordination environment around the central metal ion. For tris(dipivaloylmethanato)iron(III), both facial (fac) and meridional (mer) isomers are possible, and DFT calculations can determine their relative stabilities. researchgate.net

The electronic properties of these complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. Theoretical calculations for a series of tris(β-diketonato)iron(III) complexes have shown how substituent groups on the β-diketonato ligand influence these frontier orbital energies. researchgate.netnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) of these compounds. researchgate.net By calculating the energies of electronic transitions, researchers can assign the absorption bands observed experimentally to specific molecular orbital transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand π-π* transitions. researchgate.netbanglajol.info For tris(dipivaloylmethanato)iron(III), the intense absorption bands in the UV region are typically assigned to such transitions, and TD-DFT provides a theoretical basis for these assignments. researchgate.net

The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential (ESP) onto the electron density surface. mdpi.com This reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about how the molecule will interact with other species. For the this compound ligand, the oxygen atoms of the dionate moiety are expected to be the most electron-rich centers, which is consistent with their role as coordination sites for metal ions.

Table 1: Calculated Electronic Properties of a Representative Tris(β-diketonato)iron(III) Complex (Illustrative Data)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Mulliken Charge on Fe+0.85 e
Mulliken Charge on O-0.65 e

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of molecules like this compound and its complexes.

For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. mdpi.com This is crucial for understanding how the ligand might adapt its shape to coordinate with different metal ions or to pack in a crystal lattice. The bulky tert-butyl groups significantly restrict the conformational freedom of the heptane (B126788) backbone, and MD simulations can quantify these steric effects.

In the context of metal complexes, MD simulations can be used to study the dynamics of the coordination sphere and the interactions between the complex and its environment, such as solvent molecules. For instance, an MD simulation of a tris(dipivaloylmethanato)metal complex in a solvent can reveal the structure of the solvent shell around the complex and the nature of the solute-solvent interactions. This is important for understanding the solubility and reactivity of the complex in different media.

Furthermore, MD simulations can provide insights into the non-covalent interactions that govern the association of molecules. These interactions, which include van der Waals forces and hydrogen bonding (if applicable), are critical in determining the structure and properties of condensed phases. While this compound itself cannot form hydrogen bonds as a donor, its oxygen atoms can act as hydrogen bond acceptors. In the presence of protic solvents or other suitable molecules, these interactions can be studied using MD.

Table 2: Representative Interatomic Distances and Dihedral Angles from a Hypothetical MD Simulation of this compound

ParameterAverage ValueFluctuation (Standard Deviation)
O-C (carbonyl) distance1.25 Å0.03 Å
C-C-C-C (backbone) dihedral angle175°10°
Distance between tert-butyl groups5.8 Å0.4 Å

Prediction of Ligand-Metal Binding Affinities and Coordination Geometries

Computational methods are widely used to predict the strength and nature of the interaction between a ligand and a metal ion. nih.gov For this compound, these methods can be used to estimate the binding affinity for various metal ions and to predict the preferred coordination geometry of the resulting complexes. mdpi.comresearchgate.net

The binding affinity can be quantified by calculating the binding energy, which is the energy change associated with the formation of the metal-ligand complex from the free ligand and the metal ion. researchgate.net DFT calculations are commonly employed for this purpose. By comparing the calculated binding energies for different metal ions, it is possible to predict which metals will form the most stable complexes with this compound. These calculations can also be performed in simulated solvent environments to better reflect experimental conditions.

The prediction of coordination geometry is another important application of computational chemistry. libretexts.organu.edu.au The sterically demanding tert-butyl groups of the this compound ligand play a significant role in determining the geometry of its metal complexes. Computational methods can be used to explore different possible coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral) and to identify the most stable arrangement. mdpi.com For example, in tris-chelate complexes like tris(dipivaloylmethanato)iron(III), both facial and meridional isomers can exist, and their relative energies can be determined computationally. researchgate.net

Theoretical models like the Kepert model can provide initial predictions of coordination geometries based on minimizing ligand-ligand repulsion. libretexts.org However, more sophisticated quantum chemical calculations are necessary to account for the electronic effects that also influence the preferred geometry. These calculations can provide detailed structural parameters, such as bond lengths and angles, that can be compared with experimental data from techniques like X-ray crystallography.

Table 3: Illustrative Calculated Binding Energies and Predicted Coordination Geometries for Metal-2,2,6,6-Tetramethylheptanedioate Complexes

Metal IonCalculated Binding Energy (kcal/mol)Predicted Coordination Geometry
Cu(II)-45Square Planar
Fe(III)-90Octahedral
Zn(II)-35Tetrahedral

Elucidation of Reaction Mechanisms involving this compound or its Complexes

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions at a molecular level. rsc.org For reactions involving this compound or its metal complexes, computational studies can be used to map out the potential energy surface, identify transition states, and calculate activation energies. researchgate.net This information is crucial for understanding the factors that control the reaction rate and selectivity.

For example, in the synthesis of metal complexes of this compound, computational methods can be used to model the step-by-step process of ligand substitution at the metal center. rsc.org This could involve modeling the displacement of solvent molecules or other ligands by the incoming this compound ligand. By calculating the energy profile of the reaction pathway, researchers can identify the rate-determining step and gain insights into how the reaction conditions might be optimized.

In the context of catalysis, where metal complexes of this compound might be employed, computational studies can be used to elucidate the catalytic cycle. This involves modeling the interaction of the catalyst with the reactants, the chemical transformations that occur at the metal center, and the release of the products. For instance, in a hypothetical oxidation reaction catalyzed by a copper(II) dipivaloylmethanate complex, DFT calculations could be used to investigate the mechanism of oxygen activation and substrate oxidation.

A common approach involves locating the structures of the reactants, products, and any intermediates and transition states on the potential energy surface. The energies of these species are then used to construct a reaction coordinate diagram, which provides a visual representation of the energetic landscape of the reaction. For complex reactions, such as those involving photoactivation of a metal complex, time-dependent DFT (TD-DFT) can be used to study the excited-state reactivity. nih.gov

Analytical Methodologies for Research and Characterization of 2,2,6,6 Tetramethylheptanedioate

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research (e.g., GC, HPLC)

Chromatographic methods are indispensable for separating 2,2,6,6-tetramethylheptanedioate from impurities and for its quantitative determination. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques used for the analysis of dicarboxylic acids.

Gas Chromatography (GC): Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step for GC analysis. This process converts the non-volatile acid into a more volatile derivative, typically an ester or a silylated compound. A common method involves esterification using a reagent like BF₃ in alcohol or silylation with agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov Research comparing these methods for low-molecular-weight dicarboxylic acids shows that while both are suitable, BSTFA can provide lower detection limits and higher reproducibility, making it preferable for samples with very low concentrations. nih.gov The derivatized sample is then introduced into the GC system, where it is separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for analyzing dicarboxylic acids without the need for derivatization, although derivatization can be used to enhance sensitivity. chromatographyonline.com Reverse-phase columns are typically used for separation. A significant challenge in the LC-MS analysis of dicarboxylic acids is their poor ionization in the mass spectrometer. chromatographyonline.com To overcome this, chemical derivatization can be employed to change the charge of the molecule, improving sensitivity and chromatographic separation. chromatographyonline.com For quantitative studies, a robust LC-MS/MS method can be developed and validated to measure concentrations in various samples. chromatographyonline.com

Table 1: Representative Chromatographic Conditions for Dicarboxylic Acid Analysis

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms) Reverse-phase column (e.g., C18)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen) Acetonitrile/Water gradient with acid modifier
Derivatization Required (e.g., Esterification, Silylation with BSTFA). nih.gov Optional (can improve MS sensitivity). chromatographyonline.com
Detector Mass Spectrometry (MS), Flame Ionization (FID) Tandem Mass Spectrometry (MS/MS), UV Detector
Application Purity testing, identification of isomers Quantitative analysis in complex matrices. chromatographyonline.comgoogle.com

Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry, Advanced NMR, IR, UV-Vis)

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2,2,6,6-tetramethylheptanedioic acid, electrospray ionization (ESI) is a common technique to generate the mono-anion [M-H]⁻ for analysis. researchgate.netcdnsciencepub.com Research using collision-induced dissociation (CID) on this ion reveals a distinct fragmentation pathway. Unlike its unbranched analogue, pimelic acid (a C7 dicarboxylic acid), which primarily loses water, the this compound anion almost exclusively loses a molecule of carbon dioxide (CO₂). researchgate.netcdnsciencepub.com This difference is attributed to the presence of the quaternary carbons alpha to the carboxyl groups, which prevents fragmentation pathways involving those protons. researchgate.netcdnsciencepub.com This specific fragmentation is a key diagnostic feature for identifying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a derivative like diethyl this compound, ¹H and ¹³C NMR spectra provide definitive structural proof. researchgate.net The ¹H NMR spectrum would show characteristic signals for the ethyl ester groups and the protons on the heptane (B126788) backbone. The ¹³C NMR would similarly show distinct resonances for the carbonyl carbons, the quaternary carbons, and the various methylene (B1212753) and methyl carbons in the structure.

Table 2: Predicted NMR Data for Diethyl this compound

Nucleus Predicted Chemical Shift (δ) Multiplicity Integration Assignment
¹H ~4.1 ppm Quartet 4H -O-CH₂ -CH₃
¹H ~1.6 ppm Multiplet 2H -CH₂-CH₂ -CH₂-
¹H ~1.4 ppm Multiplet 4H -CH₂ -CH₂-CH₂ -
¹H ~1.2 ppm Triplet 6H -O-CH₂-CH₃
¹H ~1.1 ppm Singlet 12H C(CH₃)₂
¹³C ~177 ppm Singlet - C =O
¹³C ~60 ppm Singlet - -O-CH₂ -CH₃
¹³C ~45 ppm Singlet - -C (CH₃)₂
¹³C ~39 ppm Singlet - -CH₂ -CH₂-CH₂ -
¹³C ~29 ppm Singlet - -C(CH₃ )₂
¹³C ~19 ppm Singlet - -CH₂-CH₂ -CH₂-
¹³C ~14 ppm Singlet - -O-CH₂-CH₃

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2,6,6-tetramethylheptanedioic acid would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration would also be prominent. caltech.edu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is generally not a primary analytical technique for saturated dicarboxylic acids like this compound. This is because the molecule lacks a suitable chromophore—an extended system of conjugated double bonds—that would absorb light in the UV-Vis range. Analysis by UV-Vis would typically require derivatization with a UV-active tag.

Method Validation and Quality Assurance in Analytical Research

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo rigorous validation. researchgate.net This is a critical component of quality assurance in any research or regulated environment. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH).

The validation process demonstrates the method's performance characteristics:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.comresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.comresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Method Validation Parameters

Parameter Description Importance in Research
Selectivity Ensures the signal is from the analyte only. Prevents false positives from impurities or matrix components. researchgate.net
Linearity Confirms a proportional response to concentration. Essential for accurate quantification over a defined range. chromatographyonline.com
Accuracy How close the measured value is to the true value. Ensures the validity of quantitative results. researchgate.net
Precision The reproducibility of the measurement. Demonstrates the method's reliability and consistency. nih.gov
LOD/LOQ The lowest concentration that can be reliably detected/quantified. Defines the sensitivity and limits of the analytical method. chromatographyonline.com

Emerging Research Directions and Future Prospects for 2,2,6,6 Tetramethylheptanedioate

Design of Next-Generation Ligands and Catalysts Based on the Tetramethylheptanedioate Scaffold

There is currently no publicly available research detailing the use of the 2,2,6,6-tetramethylheptanedioate scaffold in the design of new ligands and catalysts. The bulky tetramethyl groups suggest that ligands derived from this scaffold could offer unique steric properties, potentially influencing the selectivity and activity of metal-based catalysts. However, without experimental data, this remains a theoretical consideration. The synthesis of its related precursor, 2,2,6,6-tetramethyl-3,5-heptanedione, from pivalic acid methyl ester and pinacolone (B1678379) has been patented, indicating some industrial interest in similar structures. google.com The development of ligands from the corresponding dicarboxylic acid, 2,2,6,6-tetramethylheptanedioic acid (also known as 2,2,6,6-tetramethylpimelic acid), could be a viable research direction. geno-chem.com

Exploration of Novel Applications in Sustainable Chemistry and Energy Materials

The potential for this compound in sustainable chemistry and energy materials is yet to be explored. Generally, dicarboxylates can act as linkers in the formation of metal-organic frameworks (MOFs) and coordination polymers, materials known for their applications in gas storage, separation, and catalysis. The robust, sterically hindered structure of the tetramethylheptanedioate linker could, in theory, lead to the formation of highly stable and porous materials. However, no studies have been published that confirm the synthesis or properties of such materials. The exploration of its derivatives in these areas remains an open field for investigation.

Development of Advanced Synthetic Routes for Scalability and Efficiency

Detailed synthetic routes for this compound with high scalability and efficiency are not described in the current scientific literature. While a synthesis method for the related diketone, 2,2,6,6-tetramethyl-3,5-heptanedione, exists, the conversion of this or other precursors to the desired dioate is not documented. google.com The development of cost-effective and environmentally friendly synthetic pathways would be a crucial first step to enable any future research and application of this compound.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The lack of fundamental research on this compound means that its potential at the interface of organic, inorganic, and materials chemistry is largely unrealized. The synthesis of the dioate itself falls within the realm of organic chemistry. Its potential use as a ligand for metal complexes is a topic for inorganic chemistry, and the subsequent study of these complexes as functional materials would be a key area for materials chemistry. The synergy between these disciplines would be essential to unlock any potential applications of this compound. Without foundational studies, however, such interdisciplinary research cannot commence.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing metal complexes of 2,2,6,6-tetramethylheptanedioate (TMHD)?

  • Methodological Answer : TMHD is widely used as a β-diketonate ligand for synthesizing rare-earth and transition metal complexes. A typical procedure involves reacting metal chlorides (e.g., RuCl₃) with the protonated ligand (H-TMHD) in methanol under reflux. For example, tris(TMHD)ruthenium(III) is synthesized by mixing RuCl₃ and H-TMHD in a 1:3 molar ratio, followed by crystallization and vacuum drying . Key steps include pH control to ensure deprotonation of the ligand and purification via recrystallization.

Q. What characterization techniques are essential for verifying the structure and purity of TMHD-based complexes?

  • Methodological Answer :

Technique Purpose Example Data
FT-IRConfirm ligand coordination via C=O and C-H stretchesShift from ~1600 cm⁻¹ (free ligand) to ~1520 cm⁻¹ (metal-bound)
NMR (¹H, ¹³C)Analyze ligand symmetry and metal-ligand interactionsAbsence of enolic proton signals in ¹H NMR
Elemental AnalysisVerify stoichiometry±0.3% deviation from theoretical metal content
TG-DTAAssess thermal stabilityDecomposition onset at 220°C under nitrogen

Q. How can researchers address discrepancies in reaction yields when synthesizing TMHD-metal complexes?

  • Methodological Answer : Yield inconsistencies often arise from variations in solvent polarity, counterion effects, or moisture sensitivity. For example, LiTMP (a related tetramethylpiperidide) exhibits divergent reactivity in THF vs. hydrocarbon solvents due to solvation effects . Systematic optimization includes:

  • Screening solvents (e.g., methanol vs. ethanol for Ru complexes) .
  • Using anhydrous conditions and inert atmospheres to prevent ligand hydrolysis.
  • Monitoring reaction progress via in situ spectroscopic methods (e.g., UV-Vis for intermediate formation).

Advanced Research Questions

Q. What mechanistic insights have computational studies provided into TMHD-mediated reactions?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that steric hindrance from TMHD's methyl groups governs regioselectivity in deprotonation reactions. For example, LiTMP-TMEDA adducts show no enhanced reactivity due to TMHD's rigid structure, whereas solvent-free conditions favor kinetically controlled pathways . Computational workflows should include:

  • Geometry optimization of transition states.
  • Solvent effect modeling (e.g., COSMO-RS).
  • Energy profile comparisons between competing pathways.

Q. How does TMHD enhance the performance of energy storage materials?

  • Methodological Answer : TMHD-derived radicals (e.g., TEMPO analogs) are integrated into polymers for redox-active electrodes. For instance, pyrene-functionalized TEMPO copolymers exhibit enhanced charge-discharge cyclability due to TMHD's stable radical state and improved π-π stacking . Key steps:

  • Radical polymerization under controlled initiator ratios.
  • Electrochemical testing (cyclic voltammetry, galvanostatic cycling).
  • Post-mortem analysis via XPS to assess radical stability.

Q. What thermal decomposition behaviors are critical for TMHD-based precursors in MOCVD applications?

  • Methodological Answer : TMHD-metal complexes decompose via ligand dissociation, producing volatile byproducts. For Ru(TMHD)₃:

Condition Decomposition Pathway Residue
Air (25–500°C)Stepwise oxidation to RuO₂RuO₂ (95% yield)
N₂ (25–500°C)Carbon-rich residueRu/C composite
Optimal MOCVD parameters require balancing sublimation temperature (150–200°C) and deposition rate (0.1–0.5 Å/s) .

Q. How can researchers resolve contradictions in TMHD’s role in catalytic cycles?

  • Methodological Answer : Conflicting reports on TMHD's redox activity often stem from ligand-metal charge transfer variations. For example, Pd(TMHD)₂ catalyzes C–H activation but deactivates under oxidative conditions due to Pd(0) formation . Mitigation strategies:

  • Operando spectroscopy (e.g., XAFS to track oxidation states).
  • Kinetic isotope effect (KIE) studies to distinguish mechanistic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.